Enantiomeric Purity: (1R,4S)-Vince Lactam Delivers ≥99% ee vs. Racemate (0% ee)
The (1R,4S)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one obtained by enzymatic resolution exhibits enantiomeric excess of 99.2–99.5% ee (HPLC) with an enantiomeric ratio E >200 [1]. In contrast, racemic (±)-Vince lactam (CAS 49805-30-3) possesses 0% ee and zero net optical rotation . Only the enantiopure form enables direct asymmetric synthesis of antiviral carbocyclic nucleosides without requiring additional chiral separation.
| Evidence Dimension | Enantiomeric excess (ee) and optical rotation |
|---|---|
| Target Compound Data | ee 99.2–99.5%; [α]20/D −565° (c=1, CHCl3) |
| Comparator Or Baseline | Racemic Vince lactam: ee 0%; [α]20/D ~0° |
| Quantified Difference | Δee > 99% |
| Conditions | Enzymatic kinetic resolution using engineered (+)-γ-lactamase; HPLC chiral assay; optical rotation at 20°C, c=1 in chloroform |
Why This Matters
Procurement of the enantiopure (1R,4S)-(−) form eliminates the need for in-house resolution, saving time and cost in API synthesis.
- [1] Gao, S.; et al. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. Appl. Environ. Microbiol. 2018, 84 (1), e01780-17. View Source
